molecular formula C25H19FN4O2 B14965000 7-(4-fluorophenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

7-(4-fluorophenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B14965000
M. Wt: 426.4 g/mol
InChI Key: OPIFFYDAEPHBBN-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a chromeno ring fused with a triazolo and pyrimidine moiety, along with fluorophenyl and methoxyphenyl substituents. This structural complexity makes it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of 7-(4-fluorophenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chromeno ring, followed by the introduction of the triazolo and pyrimidine moieties. The reaction conditions usually involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to achieve cost-effective and efficient production.

Chemical Reactions Analysis

7-(4-fluorophenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of specific bonds within the molecule.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound.

Scientific Research Applications

7-(4-fluorophenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

7-(4-fluorophenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

    Triazolopyrimidines: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.

    Chromeno derivatives: Compounds with a chromeno ring fused with other heterocycles, which may exhibit different reactivity and biological activities.

    Fluorophenyl and methoxyphenyl derivatives: These compounds have similar substituents but different core structures, affecting their overall properties.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H19FN4O2

Molecular Weight

426.4 g/mol

IUPAC Name

11-(4-fluorophenyl)-9-(4-methoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C25H19FN4O2/c1-31-18-12-8-16(9-13-18)24-21-22(19-4-2-3-5-20(19)32-24)29-25-27-14-28-30(25)23(21)15-6-10-17(26)11-7-15/h2-14,23-24H,1H3,(H,27,28,29)

InChI Key

OPIFFYDAEPHBBN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC=C(C=C6)F

Origin of Product

United States

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